molecular formula C13H20N2O3S B6702117 N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,3-thiazole-4-carboxamide

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B6702117
M. Wt: 284.38 g/mol
InChI Key: KAAKCITYZKTPNP-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-4-18-10-5-13(17,12(10,2)3)7-14-11(16)9-6-19-8-15-9/h6,8,10,17H,4-5,7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAKCITYZKTPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1(C)C)(CNC(=O)C2=CSC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,3-thiazole-4-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the cyclobutyl ring, followed by the introduction of the ethoxy group and the hydroxyl group. The final step involves the formation of the thiazole ring and the carboxamide group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may produce an amine.

Scientific Research Applications

N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets within cells. This interaction can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit or activate specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and cyclobutyl-containing molecules. Examples include:

  • N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-methyl-1,2,3,5,6,7,8,8a-octahydroindolizine-6-carboxamide
  • N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide

Uniqueness

What sets N-[(3-ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,3-thiazole-4-carboxamide apart from similar compounds is its unique combination of functional groups and its specific structural configuration. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

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